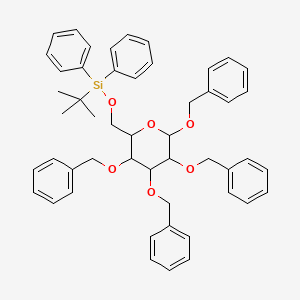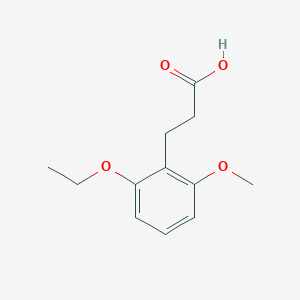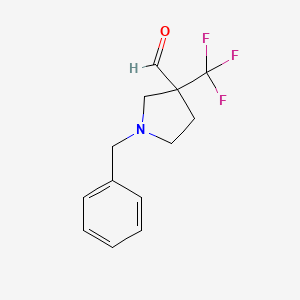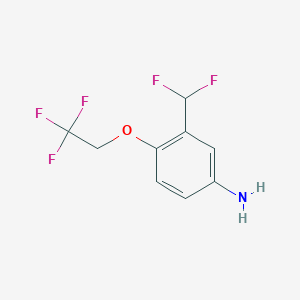![molecular formula C14H17NO4 B12082019 3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)
3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid is a synthetic organic compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol This compound is characterized by the presence of an azetidine ring, a benzyloxycarbonyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate under basic conditions.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety is introduced through a series of reactions involving the appropriate carboxylic acid derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and benzyloxycarbonyl group play crucial roles in its bioactivity, potentially interacting with enzymes or receptors in biological systems . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may modulate specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(Azetidin-1-yl)propanoic acid
- 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid
- 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid
Uniqueness
3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid is unique due to the presence of the benzyloxycarbonyl group, which imparts distinct chemical properties and potential bioactivity. This differentiates it from other azetidine derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-(1-phenylmethoxycarbonylazetidin-3-yl)propanoic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)7-6-12-8-15(9-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) |
InChI Key |
HRTZAABXHBUDMW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)-](/img/structure/B12081936.png)
![1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B12081955.png)

![Bicyclo[3.2.2]nonane](/img/structure/B12081968.png)


![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)




![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)

![6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)
